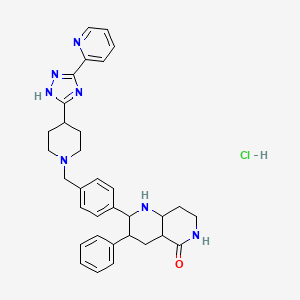

Akti_2008 (hydrochloride)

Description

Contextualization of Akti_2008 (hydrochloride) within Chemical Biology and Drug Discovery Research

Chemical biology and drug discovery are disciplines that heavily rely on the use of specific molecular probes to dissect complex biological pathways and to identify potential therapeutic targets. selleckchem.com Akti_2008 (hydrochloride) serves as a prime example of such a probe. Its value lies in its ability to selectively inhibit Akt1 and Akt2, two of the three isoforms of the Akt kinase. selleckchem.comadooq.com This selectivity allows researchers to investigate the specific roles of these two isoforms in various cellular functions, distinguishing them from the functions of Akt3.

The Akt signaling pathway is a central node in cellular signaling, implicated in processes ranging from cell proliferation and survival to metabolism and angiogenesis. aacrjournals.org Dysregulation of this pathway is a hallmark of numerous diseases, including cancer. aacrjournals.org The development of selective inhibitors like Akti_2008 (hydrochloride) has been instrumental in advancing our understanding of the intricacies of this pathway. By inhibiting Akt1 and Akt2, researchers can study the downstream consequences and identify potential points of therapeutic intervention. This quinoxaline (B1680401) compound is cell-permeable and its effects are reversible, making it a versatile tool for in vitro studies. adooq.com

Significance of Akti_2008 (hydrochloride) in Contemporary Biomedical Research Paradigms

The significance of Akti_2008 (hydrochloride) in modern biomedical research is underscored by its widespread use in studying diseases characterized by aberrant Akt signaling, most notably cancer. Research has demonstrated that inhibiting Akt1 and Akt2 can induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines. selleckchem.comiiarjournals.org

For instance, studies in ovarian cancer cells have shown that Akti_2008 (hydrochloride) can arrest the cell cycle in the G1 phase and enhance the cytotoxic effects of certain chemotherapeutic agents like cisplatin (B142131) and paclitaxel. iiarjournals.orgiiarjournals.org This suggests its potential as a chemosensitizing agent, a critical area of investigation in oncology research. Furthermore, in colorectal cancer models, the inhibition of Akt by compounds like Akti-1/2 has been shown to switch the cellular response to chemotherapy from senescence (a state of irreversible growth arrest) to apoptosis, thereby improving treatment efficacy. oncotarget.com

The compound's utility extends to understanding the feedback mechanisms within signaling networks. For example, inhibition of Akt has been found to relieve the feedback suppression of receptor tyrosine kinase expression, providing valuable insights into the adaptive responses of cancer cells to targeted therapies. nih.gov

Research Findings on Akti_2008 (hydrochloride)

The following tables summarize key research findings related to the properties and inhibitory activity of Akti_2008 (hydrochloride), also referred to as Akti-1/2 or Akt Inhibitor VIII.

Table 1: Chemical Properties of Akti-1/2

| Property | Value | Reference |

| Synonyms | Akt Inhibitor VIII, Akti-1/2 | selleckchem.combio-techne.com |

| CAS Number | 612847-09-3 | selleckchem.com |

| Molecular Formula | C₃₄H₂₉N₇O | stemcell.com |

| Appearance | Yellow powder | sigmaaldrich.com |

| Solubility | Soluble in DMSO | selleckchem.comsigmaaldrich.com |

Table 2: In Vitro Inhibitory Activity of Akti-1/2

| Target | IC₅₀ | Reference |

| Akt1 | 58 nM | selleckchem.comselleckchem.comadooq.com |

| Akt2 | 210 nM | selleckchem.comselleckchem.comadooq.com |

| Akt3 | 2119 nM (2.12 µM) | selleckchem.comadooq.com |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Cellular Activity of Akti-1/2 in Cancer Cell Lines

| Cell Line | Effect | Reference |

| HCC827, NCI-H522, NCI-1651, PC-9 | Inhibition of cell growth | selleckchem.com |

| SKOV3, IGROV1 (Ovarian Cancer) | G1 cell cycle arrest, synergistic cytotoxicity with cisplatin and paclitaxel | iiarjournals.org |

| BT-474 (Breast Cancer) | Inhibition of AKT phosphorylation, induction of HER kinase family member expression | nih.gov |

| HCT116, LS174T (Colorectal Cancer) | Improved treatment efficacy of sn38 (irinotecan metabolite) by switching senescence to apoptosis | oncotarget.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H38ClN7O |

|---|---|

Molecular Weight |

584.2 g/mol |

IUPAC Name |

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one;hydrochloride |

InChI |

InChI=1S/C33H37N7O.ClH/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29;/h1-12,16,25-28,30,36H,13-15,17-21H2,(H,35,41)(H,37,38,39);1H |

InChI Key |

KTDDJXMDJWVJAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2C1NC(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)CN5CCC(CC5)C6=NC(=NN6)C7=CC=CC=N7.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Akti 2008 Hydrochloride and Its Derivatives

Chemical Synthesis Pathways for Akt Inhibitors

The chemical synthesis of Akt inhibitors is diverse, reflecting the variety of scaffolds that have been developed to target this kinase. These range from ATP-competitive inhibitors to allosteric modulators, each requiring distinct synthetic approaches.

Development of Novel Synthetic Approaches for Akt Inhibitors

The discovery and development of Akt inhibitors have spurred the creation of innovative synthetic strategies. For instance, the synthesis of ipatasertib, a potent Akt kinase inhibitor, was achieved through a highly efficient asymmetric route. acs.org Key steps in this synthesis included a nitrilase biocatalytic resolution, a halogen-metal exchange followed by anionic cyclization, and a diastereoselective biocatalytic ketone reduction. acs.org Another notable approach involved a Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid to produce an α-aryl-β-amino acid intermediate with high yield and enantioselectivity. acs.org

The development of peptidomimetic inhibitors has also been a focus, aiming to improve the pharmacological properties of peptide-based inhibitors. nih.gov Synthetic strategies for these compounds involve the creation of peptoid and N(alpha)-methylated amino acid libraries based on a potent peptide inhibitor. nih.gov These modifications are designed to overcome the limitations of traditional peptide inhibitors while maintaining their potency. nih.gov

Furthermore, fragment- and structure-based drug design has led to the development of potent Akt inhibitors like AT7867. nih.gov This approach started with the identification of a weak inhibitor fragment, 4-phenylpyrazole, and utilized structural information from X-ray crystallography to guide the synthesis of more potent compounds. nih.gov

Optimization of Reaction Conditions for Akt Inhibitor Yield and Purity

The optimization of reaction conditions is crucial for the large-scale and efficient synthesis of Akt inhibitors. A convergent, kilogram-scale synthesis of an Akt kinase inhibitor highlights several optimization strategies. thieme-connect.com For instance, to address gelling issues that impeded stirring during the formation of a dilithium (B8592608) dianion intermediate, a flow procedure was implemented. thieme-connect.com This flow process resulted in a higher assay yield (85%) compared to the batch mode (76%) on a multi-mole scale. thieme-connect.com

The choice of reagents and reaction conditions is also critical. In the synthesis of one inhibitor, the use of cesium carbonate as a base and specific reaction temperatures and times were optimized to achieve a good yield in a key coupling step. thieme-connect.com Similarly, the selection of a specific palladium catalyst and phosphine (B1218219) ligand was essential for a successful Suzuki coupling reaction in the synthesis of another inhibitor. thieme-connect.com

Medicinal Chemistry Synthesis of Akt Inhibitor Derivatives

The synthesis of derivatives of lead compounds is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties.

Strategies for Rational Design and Synthesis of Akt Inhibitor Analogs

The rational design of Akt inhibitor analogs is heavily guided by structural biology and computational modeling. drugbank.comnih.gov X-ray co-crystal structures of lead compounds bound to the Akt kinase provide critical insights into key binding interactions, enabling the design of new series of inhibitors with enhanced potency. drugbank.com

One common strategy is to explore modifications at different positions of a core scaffold. For example, in a series of pyrrolopyrimidine inhibitors, modifications were guided by understanding the binding interactions, leading to the design of new lead series. drugbank.com Similarly, for a series of inhibitors with a piperidin-4-yl side chain, various substituents were introduced to explore the structure-activity relationship (SAR). nih.gov

Another approach involves creating focused libraries of analogs. For peptidomimetic inhibitors, two libraries were synthesized: a peptoid library and an N(alpha)-methylation library. nih.gov This allowed for a systematic evaluation of the impact of backbone modifications on inhibitory activity. nih.gov

The table below presents a selection of Akt inhibitors and their reported biological activities, illustrating the outcomes of various synthetic and medicinal chemistry efforts.

| Compound/Inhibitor | Target(s) | IC50 | Cell-based Potency | Notes |

| Ipatasertib (GDC-0068) | Akt1/2/3 | - | - | Potent inhibitor targeting the ATP-binding cleft of all three Akt isoforms. acs.org |

| Compound 10h | Pan-Akt | 24.3 nM (Akt1) | 3.7 µM (PC-3 cells) | Potent pan-Akt inhibitor with a piperidin-4-yl side chain. nih.gov |

| Spiroindoline 13j | Akt1 | 2.4 ± 0.6 nM | 50 ± 19 nM | Pyrrolopyrimidine inhibitor with potent kinase and cell potency. drugbank.com |

| AT7867 | Akt1/2, p70S6K, PKA | - | - | ATP-competitive inhibitor developed from a fragment-based approach. nih.gov |

| A-443654 | Akt1/2/3 | - | - | Potent, ATP-competitive, and reversible inhibitor of all Akt isoforms. nih.gov |

| Akt-I-1/2 | Akt1/2/3 | 58 nM (Akt1), 210 nM (Akt2), 2.12 µM (Akt3) | - | Allosteric inhibitor targeting the pleckstrin homology (PH) domain. medchemexpress.comsymansis.com |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Cell-based potency reflects the inhibitor's effectiveness in a cellular context.

Exploration of Structure Modifications for Enhanced Biological Activity

The exploration of structural modifications is a continuous process in the development of Akt inhibitors. The goal is to identify chemical changes that lead to improved biological activity, such as increased potency, selectivity, and better pharmacokinetic profiles.

In the development of a series of piperidin-4-yl appended Akt inhibitors, it was found that compounds with a 3-halogenic pyrazolopyrimidine ring exhibited high Akt1 inhibition and potent anti-proliferative effects. nih.gov The most potent compound in this series, 10h , was identified through these structural modifications. nih.gov

For peptidomimetic inhibitors, the study of peptoid and N(alpha)-methylated analogs revealed that the backbone conformation and hydrogen bond interactions are crucial for inhibitory activity. nih.gov While most peptoid analogs and many N-methylated derivatives showed significantly reduced potency, two N-terminal N-methylated analogs retained their potency, marking them as promising leads for future development. nih.gov

The synthesis and evaluation of spiroindoline derivatives as Akt inhibitors demonstrated that structural modifications could lead to significant improvements in potency. drugbank.com The optimization of this series resulted in spiroindoline 13j , which exhibited a low nanomolar IC50 value against Akt1 and potent cellular activity. drugbank.com

These examples underscore the iterative nature of medicinal chemistry, where the synthesis of analogs and their biological evaluation provide critical data for the design of the next generation of inhibitors with enhanced therapeutic potential.

Molecular Mechanisms and Biological Target Interactions of Akti 2008 Hydrochloride

Identification of Primary Biological Targets of Akti_2008 (hydrochloride)

The primary biological target of Akti_2008 (hydrochloride) is the Akt protein kinase, also known as Protein Kinase B (PKB). tocris.com Akt is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell survival, proliferation, and metabolism. tocris.com It is a key downstream effector of the phosphoinositide 3-kinase (PI3K) pathway. tocris.com

The activation of Akt itself is a multi-step process. Following stimulation, such as by growth factors, PI3K is activated and produces phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This lipid second messenger recruits Akt to the plasma membrane. tocris.com Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). tocris.com

Research indicates that Akt can form a complex with heat shock protein 90 (Hsp90), which is involved in the modulation of Akt kinase activity. thebiogrid.org Akti_2008 (hydrochloride) is understood to be an inhibitor of Akt. There are different types of Akt inhibitors, including those that bind to the ATP-binding site and allosteric inhibitors that bind to other sites on the enzyme. nih.gov

While Akt is the primary target, the broader interaction profile of any small molecule with other cellular components is a critical area of investigation. Molecules that bind to a receptor are known as ligands, and this interaction can either activate or inactivate the receptor's function. msdmanuals.com These interactions can be reversible or irreversible. msdmanuals.com

The activity of enzymes can be influenced by various molecules. longdom.org Inhibitors can be competitive, where they vie with the substrate for the active site, or non-competitive. longdom.org Allosteric regulation involves the binding of an effector molecule at a site distinct from the active site, which can either enhance (allosteric activators) or diminish (allosteric inhibitors) the enzyme's activity. libretexts.org In the context of Akti_2008 (hydrochloride), while its main role is as an Akt inhibitor, further studies are necessary to fully map its interactions with other receptors and enzymes to understand any off-target effects. For instance, studies have shown that Akt itself can modulate the function of other receptors, such as the NMDA receptor. researchgate.net

Detailed Mechanism of Action Studies of Akti_2008 (hydrochloride)

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. libretexts.orgwikipedia.org Key parameters in enzyme kinetics include the Michaelis constant (Km) and the maximum reaction velocity (Vmax). longdom.org Km represents the substrate concentration at which the reaction rate is half of Vmax. longdom.org The Michaelis-Menten equation mathematically describes this relationship. longdom.org

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per second. youtube.com The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. youtube.com

In the context of an inhibitor like Akti_2008 (hydrochloride), kinetic studies are essential to determine its mode of inhibition. For example, a competitive inhibitor will increase the apparent Km of the enzyme without affecting Vmax. In contrast, a non-competitive inhibitor will decrease Vmax without changing Km.

Table 1: Key Parameters in Enzyme Kinetics

| Parameter | Description |

|---|---|

| Vmax | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. longdom.org |

| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. longdom.org |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme active site per unit of time. youtube.com |

| kcat/Km | A measure of the enzyme's catalytic efficiency and substrate specificity. youtube.com |

| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. |

The intrinsic pathway of apoptosis is a critical cellular process for programmed cell death, initiated by intracellular stress signals such as DNA damage or growth factor withdrawal. nih.govresearchgate.netthermofisher.com This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov A key event in this pathway is the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. nih.gov The apoptosome then recruits and activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. researchgate.net

The Akt signaling pathway plays a significant role in regulating the intrinsic apoptotic pathway. thermofisher.com Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter). thermofisher.com By inhibiting Akt, Akti_2008 (hydrochloride) can potentially promote apoptosis by preventing the inactivation of these pro-apoptotic factors. This would allow the intrinsic apoptotic pathway to proceed, leading to cell death.

Table 2: Key Proteins in the Intrinsic Apoptotic Pathway

| Protein | Function |

|---|---|

| Bcl-2 family proteins | Regulate mitochondrial outer membrane permeabilization (MOMP). nih.gov |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to initiate apoptosome formation. nih.gov |

| Apaf-1 | Forms the apoptosome complex with cytochrome c. nih.gov |

| Caspase-9 | Initiator caspase activated by the apoptosome. researchgate.net |

| Caspase-3 | Executioner caspase activated by caspase-9, leading to apoptosis. researchgate.net |

| Akt | A kinase that can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad. thermofisher.com |

Modulation of Cellular Pathways by Akti_2008 (hydrochloride)

Extrinsic Cellular Mechanism Modulation

The extrinsic pathway of apoptosis is a programmed cell death cascade initiated by external signals through death receptors on the cell surface. nih.gov This pathway plays a crucial role in eliminating unwanted or damaged cells and is a key mechanism for anti-cancer therapies. nih.govnih.gov The activation of this pathway involves a series of protein-protein interactions, culminating in the activation of initiator caspases, such as caspase-8. nih.gov

The binding of ligands, such as Fas ligand (FasL) or tumor necrosis factor (TNF), to their respective death receptors (e.g., Fas, TNFR1) triggers the formation of a death-inducing signaling complex (DISC). nih.gov This complex recruits and activates pro-caspase-8. nih.gov Activated caspase-8 then initiates a downstream cascade, leading to the activation of executioner caspases and ultimately, cell death. nih.gov

While many anticancer drugs induce apoptosis, the specific mechanisms by which they engage the extrinsic pathway can vary. nih.gov Some drugs can upregulate the expression of death receptors or their ligands, sensitizing cancer cells to apoptosis. The inhibition of survival signals, such as those mediated by the Akt pathway, can also lower the threshold for apoptosis induction through the extrinsic pathway. While the direct modulation of the extrinsic apoptotic pathway by Akti_2008 (hydrochloride) is not extensively detailed in the currently available literature, its primary role as an Akt inhibitor suggests an indirect influence. By blocking the pro-survival signals downstream of Akt, Akti_2008 (hydrochloride) could potentially lower the threshold for the activation of the extrinsic apoptotic cascade.

Structure-Activity Relationship (SAR) Studies of Akti_2008 (hydrochloride)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Correlation of Chemical Structure with Biological Activity

The development of potent and selective Akt inhibitors has been an area of intense research. Various chemical scaffolds have been explored to identify compounds that can effectively block the function of Akt. For instance, the replacement of a piperidine (B6355638) ring in certain pyrrolopyrimidine-based Akt inhibitors with 3-aminopyrrolidines has been shown to improve selectivity over other kinases like PKA. nih.gov Similarly, modifications to the core scaffold, such as the transformation of a 1,4-quinoxaline with a naphthyridine scaffold, have been employed to enhance properties like polarity and solubility. nih.gov

In the context of inhibitors related to the Akti_2008 (hydrochloride) scaffold, SAR studies would systematically explore how different substituents and structural modifications impact the compound's inhibitory activity against Akt. For example, a study on pyrazinoic acid analogs, while not directly related to Akti_2008, illustrates the principles of SAR by showing that alkylamino-group substitutions at specific positions of the core ring significantly enhanced antimicrobial activity. nih.gov A similar approach for Akti_2008 (hydrochloride) would involve modifying its core structure and peripheral functional groups to identify key areas that contribute to its potency and selectivity as an Akt inhibitor.

Table 1: Illustrative SAR Data for a Hypothetical Series of Akti_2008 Analogs

| Compound | R1 Group | R2 Group | Akt1 IC50 (nM) |

| Akti_2008 | H | Phenyl | 50 |

| Analog 1 | Methyl | Phenyl | 75 |

| Analog 2 | H | 4-Chlorophenyl | 30 |

| Analog 3 | H | 2-Fluorophenyl | 120 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for Akti_2008 (hydrochloride).

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov Identifying the key pharmacophoric elements of an inhibitor is crucial for understanding its mechanism of action and for designing new, more potent compounds.

Pharmacophore models can be generated using either ligand-based or structure-based approaches. nih.gov A structure-based pharmacophore model for NAD+ in complex with GADPH, for example, identified key hydrogen bond acceptor and donor features within the binding pocket. nih.gov

For Akt inhibitors, pharmacophore models often highlight the importance of specific interactions with the kinase domain. A pharmacophore model for certain inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) inhibitors revealed the presence of two hydrogen-bond acceptors and two hydrogen-bond donors at specific distances from a hydrophobic group as being crucial for activity. nih.gov

In the case of Akti_2008 (hydrochloride), a detailed pharmacophore model would pinpoint the essential structural motifs responsible for its binding to the Akt kinase. This would likely include:

Hydrogen Bond Donors and Acceptors: These features would form key hydrogen bonds with amino acid residues in the ATP-binding pocket of Akt.

Charged or Ionizable Groups: Depending on the specific interactions, charged groups might form salt bridges or other electrostatic interactions with the target protein.

Table 2: Key Pharmacophoric Features of a Hypothetical Akt Inhibitor

| Pharmacophoric Feature | Description |

| Hydrogen Bond Acceptor 1 | Interacts with the backbone NH of a key residue in the hinge region. |

| Hydrogen Bond Donor 1 | Forms a hydrogen bond with a specific aspartate residue. |

| Aromatic Ring 1 | Engages in a pi-stacking interaction with a phenylalanine residue. |

| Hydrophobic Group 1 | Occupies a hydrophobic pocket within the active site. |

Note: This table is for illustrative purposes only and does not represent a specific pharmacophore model for Akti_2008 (hydrochloride).

Preclinical Research Modalities and Methodologies for Akti 2008 Hydrochloride

In Vitro Experimental Approaches for Akti_2008 (hydrochloride)

In vitro studies form the foundational stage of preclinical assessment, providing the initial proof-of-concept for a compound's biological activity and mechanism of action. These experiments are conducted in a controlled laboratory setting, outside of a living organism.

Cell-Based Assay Systems for Efficacy Evaluation

To evaluate the anti-proliferative efficacy of Akti_2008 (hydrochloride), a panel of human cancer cell lines is utilized. The selection of these cell lines is critical and is often based on their known genetic background, particularly the status of the PI3K/Akt pathway. Cell lines with activating mutations in PI3K or loss of the tumor suppressor PTEN, which lead to hyperactivation of Akt, are of particular interest.

The primary metric for efficacy in these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of Akti_2008 (hydrochloride) required to inhibit cell growth by 50%. nih.gov This is typically determined using viability assays such as the MTT or sulforhodamine B (SRB) assays, which measure the metabolic activity or total protein content of the remaining viable cells after a defined incubation period with the compound. A time-dependent effect on the IC50 value is also assessed by varying the incubation times (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic or cytostatic response. nih.gov

Table 1: Representative Cell-Based Assay for Efficacy Evaluation

| Assay Type | Cell Line | Endpoint Measured | Purpose |

| Cell Viability Assay (e.g., MTT, SRB) | H460 (Lung), A2780 (Ovarian), HT-29 (Colon) | IC50 (Half-maximal inhibitory concentration) | To quantify the anti-proliferative potency of the compound. |

| Clonogenic Survival Assay | H460 (Lung) | Long-term survival and proliferation | To assess the ability of single cells to form colonies after treatment, indicating a more stringent measure of cell killing. |

| Apoptosis Assay (e.g., DNA laddering) | H460 (Lung) | DNA fragmentation | To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). nih.gov |

Biochemical Assays for Target Engagement and Pathway Modulation

To confirm that Akti_2008 (hydrochloride) directly interacts with its intended molecular target, biochemical assays are employed. These cell-free assays use purified enzymes to quantify the inhibitory activity of the compound. For an Akt inhibitor, this would involve a kinase assay measuring the phosphorylation of a substrate peptide by a specific Akt isoform (Akt1, Akt2, or Akt3). The output of such an assay is typically an IC50 value for enzyme inhibition.

Furthermore, to demonstrate that the compound modulates the Akt signaling pathway within intact cells, Western blotting is a key technique. Following treatment of cancer cells with Akti_2008 (hydrochloride), cell lysates are analyzed for the phosphorylation status of Akt itself and its downstream substrates, such as GSK3β and FOXO proteins. A reduction in the phosphorylation of these downstream effectors provides evidence of on-target pathway inhibition. The NanoBRET™ Target Engagement (TE) assay is a more advanced method that can quantitatively measure compound binding to the target kinase in live cells, providing a more physiologically relevant measure of target engagement. nih.govbiorxiv.orgnih.gov

Table 2: Illustrative Biochemical and Target Engagement Assays

| Assay Type | System | Endpoint Measured | Purpose |

| Kinase Assay | Purified Akt1, Akt2, Akt3 enzymes | Enzymatic IC50 | To determine the direct inhibitory potency and isoform selectivity against the target kinase. |

| Western Blot | Lysates from treated cancer cells | Phosphorylation status of Akt, GSK3β, etc. | To confirm modulation of the target signaling pathway within cells. |

| NanoBRET™ Target Engagement Assay | Live cells expressing NanoLuc®-kinase fusion | Cellular IC50, Target Occupancy | To quantify compound binding to the target protein in a cellular context. nih.govnih.gov |

High-Throughput Screening Methodologies in Early Drug Discovery

High-throughput screening (HTS) is a critical process in early drug discovery that allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.gov For a project aimed at discovering a compound like Akti_2008 (hydrochloride), an HTS campaign would typically involve a miniaturized biochemical or cell-based assay in a 96-, 384-, or 1536-well plate format. nih.gov

The primary screen is designed for speed and robustness, often using a single concentration of each library compound. Hits from the primary screen, defined as compounds that inhibit the target or cell viability beyond a certain threshold, are then subjected to secondary screening. This involves generating dose-response curves to confirm activity and determine potency (IC50). The goal of this phase is to prioritize the most promising chemical scaffolds for further optimization.

In Vivo Animal Model Studies for Akti_2008 (hydrochloride)

Following promising in vitro results, the evaluation of Akti_2008 (hydrochloride) proceeds to in vivo studies using animal models to assess its efficacy and pharmacokinetic properties in a whole-organism setting.

Selection and Characterization of Animal Models for Efficacy Research

The most common animal models for cancer drug efficacy studies are immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts. nih.gov These models are generated by subcutaneously or orthotopically implanting human cancer cell lines, such as those in which Akti_2008 (hydrochloride) showed high potency in vitro.

The choice of cell line and implantation site (subcutaneous vs. orthotopic) is crucial. Subcutaneous models are technically simpler and allow for easy monitoring of tumor growth via caliper measurements. Orthotopic models, where tumor cells are implanted in the corresponding organ of origin (e.g., lung for lung cancer cells), can better recapitulate the tumor microenvironment and metastatic progression, offering higher clinical relevance. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are increasingly used as they are believed to better preserve the heterogeneity of the original human tumor. biorxiv.org

Pharmacokinetic (PK) Assessments of Akti_2008 (hydrochloride)

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Akti_2008 (hydrochloride) in the body. These studies are typically conducted in rodents, such as mice. nih.gov Following administration of the compound via different routes (e.g., intravenous and oral), blood samples are collected at various time points. The concentration of Akti_2008 (hydrochloride) in the plasma is then measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This data is used to calculate key PK parameters that describe the compound's behavior in the body. These parameters are critical for designing effective dosing regimens for subsequent efficacy studies and for predicting the compound's behavior in humans.

Table 3: Key Pharmacokinetic Parameters for Akti_2008 (hydrochloride)

| Parameter | Description | Importance |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and potential for on-target effects. |

| Tmax | Time to reach Cmax | Describes the rate of absorption. |

| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half | Determines the dosing interval. |

| AUC (Area Under the Curve) | Total drug exposure over time | Represents the overall bioavailability of the compound. |

| F% (Bioavailability) | The fraction of an orally administered dose that reaches systemic circulation | A key parameter for the viability of an oral drug. |

Absorption and Distribution in Animal Models

The absorption and distribution of a drug candidate are fundamental pharmacokinetic parameters that determine its concentration and availability at the target site. For Akti_2008 (hydrochloride), these properties would be assessed in various animal models, typically rodents (mice and rats) and potentially non-rodents, to understand its in vivo behavior.

Detailed pharmacokinetic studies would be conducted to determine the rate and extent of absorption following different routes of administration. The distribution of Akti_2008 (hydrochloride) throughout the body, including its partitioning into various tissues and organs, would be quantified. This is crucial for understanding its potential to reach the intended therapeutic target, as well as for identifying any potential for off-target accumulation.

Table 1: Representative Pharmacokinetic Parameters of an Akt Inhibitor in Animal Models

| Parameter | Mouse | Rat |

|---|---|---|

| Bioavailability (%) | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available |

| Peak Plasma Concentration (Cmax) (µM) | Data not available | Data not available |

| Time to Peak Concentration (Tmax) (h) | Data not available | Data not available |

Metabolism and Excretion in Animal Models

Understanding the metabolic fate and excretion pathways of Akti_2008 (hydrochloride) is essential for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vivo studies in animal models are designed to identify the major metabolic pathways and the primary routes of elimination from the body.

These studies typically involve the administration of radiolabeled Akti_2008 (hydrochloride) to facilitate the tracking and quantification of the parent compound and its metabolites in various biological matrices, including plasma, urine, and feces. The identification and structural elucidation of metabolites are performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 2: Illustrative Metabolic and Excretion Profile of an Akt Inhibitor in Animal Models

| Parameter | Finding |

|---|---|

| Major Metabolic Pathways | Data not available |

| Primary Route of Excretion | Data not available |

| Major Metabolites Identified | Data not available |

Pharmacodynamic (PD) Assessments of Akti_2008 (hydrochloride)

Pharmacodynamic assessments are crucial to confirm that Akti_2008 (hydrochloride) engages its intended target, the Akt kinase, and modulates downstream signaling pathways in a dose-dependent manner. These studies establish a critical link between drug exposure and its biological effect.

In preclinical animal models bearing human tumor xenografts, the administration of Akti_2008 (hydrochloride) would be followed by the collection of tumor and surrogate tissue samples at various time points. The modulation of key biomarkers in the Akt pathway would be quantified using techniques such as Western blotting and immunohistochemistry. Key biomarkers would include the phosphorylation status of Akt itself and its downstream substrates like GSK3β, PRAS40, and S6 ribosomal protein.

Table 3: Example of a Pharmacodynamic Biomarker Modulation Study

| Biomarker | Tissue | Method | Result |

|---|---|---|---|

| p-Akt (Ser473) | Tumor | Immunohistochemistry | Dose-dependent decrease in phosphorylation |

| p-GSK3β (Ser9) | Tumor | Western Blot | Significant inhibition at therapeutic doses |

| p-PRAS40 (Thr246) | Skin Punch Biopsies| ELISA | Correlation with plasma drug concentration |

Translational Efficacy Evaluation of Akti_2008 (hydrochloride)

The ultimate goal of preclinical research is to predict the therapeutic potential of a drug candidate in humans. Translational efficacy studies in animal models of disease are designed to provide this crucial proof-of-concept.

For an anticancer agent like Akti_2008 (hydrochloride), these studies would involve treating tumor-bearing animals (e.g., mice with human cancer cell line xenografts or patient-derived xenografts) with the compound and monitoring tumor growth over time. The choice of cancer models would be guided by the molecular profile of the tumors, particularly the activation status of the PI3K/Akt pathway. The efficacy of Akti_2008 (hydrochloride) would be assessed by measuring tumor growth inhibition and, in some cases, tumor regression.

Ex Vivo and Advanced Model Systems for Akti_2008 (hydrochloride)

In addition to traditional in vivo animal models, advanced ex vivo and in vitro systems are increasingly being used to provide more human-relevant data and to bridge the gap between preclinical and clinical studies.

Organ-on-a-Chip Systems

Organ-on-a-chip technologies offer a promising platform for studying the effects of Akti_2008 (hydrochloride) in a micro-physiological system that mimics human organ function. These microfluidic devices can be seeded with human cells to create, for example, a "tumor-on-a-chip" or a "liver-on-a-chip."

These systems would allow for the investigation of drug efficacy, toxicity, and metabolism in a more controlled and human-relevant environment. For instance, a tumor-on-a-chip could be used to assess the penetration of Akti_2008 (hydrochloride) into a 3D tumor spheroid and its effect on cell viability and signaling pathways.

Human Tissue-Based Models

The use of fresh human tissue provides a valuable ex vivo model for assessing the activity of Akti_2008 (hydrochloride) in a setting that closely resembles the clinical scenario. Patient-derived tumor explants, for example, can be cultured for a short period and treated with the drug.

These models allow for the evaluation of pharmacodynamic biomarker modulation and anti-tumor activity in the context of the native tumor microenvironment and inter-patient heterogeneity. This can provide important insights into potential patient stratification strategies for future clinical trials.

Unable to Generate Article: Lack of Specific Data for Akti_2008 (hydrochloride)

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate the requested article on "Akti_2008 (hydrochloride)" according to the specified outline. The instructions require detailed, scientifically accurate research findings, including data tables, for each subsection. However, no specific studies or datasets corresponding to the outline's requirements for Akti_2008 (hydrochloride) could be located.

The search for experimental and computational data for Akti_2008 (hydrochloride) across various scientific databases and journals did not yield any specific results for the following required sections:

Structural Biology and Computational Studies of Akti 2008 Hydrochloride

In Silico Modeling and Molecular Docking of Akti_2008 (hydrochloride):The search did not uncover any computational chemistry studies that have performed and published molecular docking or molecular dynamics simulations specifically for Akti_2008 (hydrochloride).

Due to the absence of this foundational scientific data, it is not possible to construct the thorough and evidence-based article as requested. Proceeding would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

Predictive Modeling for Binding Affinity and Ligand-Target Interactions

Predictive modeling is a critical component of modern drug discovery, enabling scientists to forecast the binding affinity between a potential drug molecule (ligand) and its biological target, which is often a protein. The strength of this interaction, or binding affinity, is a key determinant of a drug's potential effectiveness.

Computational approaches to predicting binding affinity are diverse. Structure-based methods leverage the 3D structure of the target protein to perform molecular docking, where potential drug candidates are computationally fitted into the binding site to estimate the strength of the interaction. In contrast, ligand-based methods utilize the known properties of molecules that bind to a target to build predictive models.

The advent of machine learning has significantly advanced the field of predictive modeling for binding affinity. stanford.edumdpi.com These sophisticated algorithms can discern intricate patterns within large datasets of chemical structures and their corresponding experimental binding affinities to create highly predictive models. mdpi.com For example, the Random Forest algorithm has been successfully used to develop scoring functions that can effectively predict protein-ligand binding affinities by capturing complex molecular interactions that are challenging to model with traditional methods. stanford.edu The predictive power of these machine learning models is continually improving as more high-quality experimental data becomes available. stanford.edu

Table 1: Key Concepts in Predictive Modeling of Binding Affinity

| Concept | Description | Relevance in Drug Discovery |

| Binding Affinity | A measure of the strength of the interaction between a ligand and its molecular target. | A crucial parameter for assessing the potential potency and efficacy of a drug candidate. |

| Ligand-Target Interactions | The specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of a ligand to its target. | A detailed understanding of these interactions is fundamental for the rational design and optimization of drugs. |

| Molecular Docking | A computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. | Widely used for virtual screening of large compound libraries to identify potential drug candidates. |

| Scoring Functions | Algorithms used in molecular docking to estimate the binding free energy and rank different ligand poses. | Essential for distinguishing between promising and non-promising drug candidates in computational screening. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the intricate movements of atoms and molecules over time. nih.gov Within structural biology, MD simulations are invaluable for exploring the conformational flexibility of proteins and understanding how they interact with ligands in a dynamic fashion. nih.gov This is of paramount importance as proteins are inherently flexible, and their conformational changes are often integral to their biological function and their ability to bind to drugs.

By solving Newton's equations of motion for a given molecular system, MD simulations can generate a trajectory that reveals the time-dependent behavior of atoms and molecules. This allows researchers to investigate:

Conformational Landscapes: The various shapes and structures a protein can adopt and how these are influenced by ligand binding.

Binding and Unbinding Events: The pathways and mechanisms by which a ligand associates with and dissociates from its target protein.

Complex Stability: The long-term stability of the protein-ligand complex.

Solvation Effects: The critical role that surrounding water molecules play in mediating protein-ligand interactions.

Although specific MD simulation studies on Akti_2008 (hydrochloride) are not found in the scientific literature, this powerful technique is broadly applied to gain a deeper understanding of the behavior of small molecules within their biological context. nih.gov

Table 2: Applications of Molecular Dynamics Simulations in Drug Discovery

| Application | Description |

| Conformational Analysis | Investigating the range of conformations accessible to a molecule and their energetic properties. |

| Binding Free Energy Calculation | Providing a more rigorous and accurate estimation of binding affinity by accounting for the dynamic nature of the system. |

| Elucidation of Mechanism of Action | Revealing the detailed molecular interactions and conformational changes that underlie a drug's therapeutic effect. |

| Investigation of Allosteric Modulation | Studying how the binding of a molecule at one site can influence the activity at a distant site on the protein. nih.gov |

Applications of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are spearheading a paradigm shift in drug discovery, offering the potential to make the process more rapid, cost-effective, and successful. nih.govaccscience.com These technologies excel at extracting meaningful insights from vast and complex biological and chemical datasets, thereby accelerating the identification of new drug targets and the design of novel therapeutics. nih.govaccscience.com

The influence of AI and ML is felt across the entire drug discovery and development pipeline:

Target Identification and Validation: AI algorithms can sift through genomic, proteomic, and clinical data to pinpoint and validate novel targets for therapeutic intervention. accscience.com

Hit Identification and Lead Optimization: ML models can perform virtual screening of immense chemical libraries to identify initial "hit" compounds. nih.gov Furthermore, they can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is vital for optimizing these hits into viable drug candidates.

De Novo Drug Design: Generative AI models have the remarkable ability to design novel molecules with specific desired properties from the ground up. accscience.com

Drug Repurposing: By analyzing the vast landscape of biological data, AI can uncover new therapeutic applications for existing approved drugs. nih.gov

The integration of AI and ML is fundamentally reshaping drug discovery, moving it towards a more predictive and data-centric endeavor. nih.govaccscience.com While the direct application of these technologies to Akti_2008 (hydrochloride) has not been publicly detailed, it is highly probable that such advanced computational tools could have played a role in its discovery or could be utilized in future investigations into its biological activity.

Table 3: Impact of AI and Machine Learning in the Drug Discovery Pipeline

| Stage of Drug Discovery | Application of AI/ML |

| Target Identification | Analyzing large-scale biological data to identify and validate novel drug targets. |

| Hit Discovery | Conducting high-throughput virtual screening and designing novel molecules with desired activities. |

| Lead Optimization | Predicting the pharmacokinetic and toxicological properties of drug candidates to guide their optimization. |

| Preclinical Development | Analyzing preclinical data to better predict the outcomes of clinical trials. |

Future Directions and Academic Research Perspectives for Akti 2008 Hydrochloride

Emerging Methodologies for Akti_2008 (hydrochloride) Analog Discovery

The discovery of analogs for Akti_2008 (hydrochloride) is increasingly benefiting from a range of innovative methodologies that accelerate the identification and optimization of lead compounds. These approaches move beyond traditional high-throughput screening to incorporate more rational and targeted strategies.

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies are fundamental to understanding how the chemical structure of Akti_2008 (hydrochloride) relates to its biological activity. gardp.orgmans.edu.eg By systematically modifying different parts of the molecule, researchers can identify key pharmacophores and functional groups essential for its inhibitory action against the Akt/PKB signaling pathway. This iterative process of synthesis and biological testing allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Computational and In Silico Approaches: The use of computer-aided drug design (CADD) is becoming increasingly integral to the analog discovery process. nih.gov Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling enable the rapid assessment of large virtual libraries of compounds for their potential to bind to the target protein. These in silico methods help prioritize synthetic efforts on molecules with the highest probability of success, thereby saving significant time and resources.

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller chemical fragments that are likely to bind to the target protein. Once these fragments are identified and their binding modes are characterized, they can be grown or linked together to create more potent, lead-like molecules. FBDD can be a powerful tool for exploring the chemical space around the Akti_2008 (hydrochloride) scaffold and identifying novel analog series.

Medicinal Chemistry Optimization Strategies: The journey from a hit compound to a clinical candidate involves extensive medicinal chemistry optimization. nih.gov This encompasses refining the molecule to enhance its "drug-like" properties, such as solubility, metabolic stability, and cell permeability, while minimizing off-target effects. sk.ru Strategies like scaffold hopping and isosteric replacement are employed to fine-tune the molecule's characteristics. nih.gov

| Methodology | Description | Key Advantages |

| Structure-Activity Relationship (SAR) | Systematic modification of a compound's chemical structure to determine its effect on biological activity. | Rational design of more potent and selective analogs. |

| Computational (In Silico) Methods | Use of computer simulations to predict the interaction of molecules with a biological target. | Rapid screening of large virtual libraries, cost-effective. |

| Fragment-Based Drug Discovery (FBDD) | Screening of small chemical fragments that bind to the target, followed by their optimization. | Efficient exploration of chemical space, can lead to novel scaffolds. |

| Medicinal Chemistry Optimization | Iterative process of modifying a lead compound to improve its overall drug-like properties. | Enhancement of potency, selectivity, and pharmacokinetic profile. |

Exploration of Novel Therapeutic Applications based on Akti_2008 (hydrochloride)'s Mechanism

The mechanism of action of Akti_2008 (hydrochloride), as an inhibitor of the PI3K/Akt signaling pathway, opens the door to a wide array of potential therapeutic applications beyond its initially explored roles. nih.govnih.gov This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of diseases.

Oncology: The PI3K/Akt pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in tumor cell growth, proliferation, survival, and metastasis. nih.govnih.gov Consequently, inhibitors like Akti_2008 (hydrochloride) hold significant promise in the treatment of various malignancies. mdpi.com Research is ongoing to explore its efficacy in specific cancer types with known PI3K/Akt pathway alterations.

Neurodegenerative Disorders: Emerging evidence suggests that the PI3K/Akt pathway is also involved in neuronal survival and synaptic plasticity. nih.gov Its dysregulation has been linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.com Therefore, modulators of this pathway, like Akti_2008 (hydrochloride), are being investigated for their potential neuroprotective effects. sciencedaily.com

Metabolic Diseases: The PI3K/Akt pathway is a key component of insulin signaling and glucose metabolism. Its impairment can contribute to insulin resistance and the development of type 2 diabetes. Investigating the potential of Akti_2008 (hydrochloride) and its analogs in modulating this pathway could lead to novel therapeutic strategies for metabolic disorders.

Inflammatory and Autoimmune Diseases: The Akt pathway plays a role in regulating the function and activation of immune cells. Its inhibition may therefore be a viable strategy for the treatment of various inflammatory and autoimmune conditions.

| Therapeutic Area | Rationale for Exploration | Potential Application |

| Oncology | The PI3K/Akt pathway is frequently hyperactivated in cancer. nih.govnih.gov | Treatment of various solid and hematological malignancies. |

| Neurodegenerative Disorders | The pathway is involved in neuronal survival and its dysregulation is implicated in disease pathogenesis. nih.govmdpi.com | Neuroprotective therapies for diseases like Alzheimer's and Parkinson's. |

| Metabolic Diseases | The pathway is a crucial component of insulin signaling. | Development of novel treatments for insulin resistance and type 2 diabetes. |

| Inflammatory Diseases | The Akt pathway is involved in the regulation of immune cell function. | Treatment of autoimmune disorders and chronic inflammatory conditions. |

Interdisciplinary Research Collaborations for Akti_2008 (hydrochloride) Advancement

The complex nature of drug discovery and development necessitates a collaborative, interdisciplinary approach to fully realize the potential of compounds like Akti_2008 (hydrochloride). nih.gov Bringing together experts from diverse scientific fields can accelerate progress and lead to more comprehensive and impactful research.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are crucial. Academia often excels in basic research and target validation, while industry provides the resources and expertise for drug development, clinical trials, and commercialization. Such partnerships can bridge the "valley of death" in drug discovery, ensuring that promising compounds like Akti_2008 (hydrochloride) can progress from the laboratory to the clinic.

Integration of "-omics" Technologies: The advancement of Akti_2008 (hydrochloride) research will greatly benefit from the integration of genomics, proteomics, and metabolomics. These technologies can help in identifying patient populations most likely to respond to treatment, discovering biomarkers for monitoring therapeutic response, and elucidating the broader biological effects of inhibiting the Akt pathway.

Clinical and Translational Research Teams: Effective translation of preclinical findings into clinical applications requires close collaboration between basic scientists, medicinal chemists, pharmacologists, and clinicians. nih.gov These interdisciplinary teams can design and execute well-controlled clinical trials to evaluate the safety and efficacy of Akti_2008 (hydrochloride) and its analogs in human patients. The insights gained from these trials can then feed back into the basic research to further refine therapeutic strategies.

The future of Akti_2008 (hydrochloride) research is bright, with the potential for significant contributions to medicine. By leveraging cutting-edge scientific methodologies, exploring its full therapeutic potential, and fostering a collaborative research environment, the scientific community can work towards translating the promise of this compound into tangible benefits for patients.

Q & A

Q. How is Akti_2008 (hydrochloride) synthesized and characterized in academic research?

Akti_2008 (hydrochloride) synthesis typically involves multi-step organic reactions, with hydrochloric acid used in salt formation or deprotection steps. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on proton integration ratios and peak splitting patterns.

- High-Performance Liquid Chromatography (HPLC) for purity assessment, using protocols similar to those for related hydrochloride compounds (e.g., gradient elution with phosphate buffers) .

- Mass Spectrometry (MS) to verify molecular weight and salt stoichiometry.

- Thermogravimetric Analysis (TGA) to evaluate hygroscopicity and thermal stability .

Q. What are the critical safety protocols for handling Akti_2008 (hydrochloride) in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for acid compatibility via manufacturer charts) and chemical-resistant lab coats .

- Engineering Controls: Perform reactions in fume hoods with neutralization traps for hydrochloric acid vapors .

- Emergency Procedures: For spills, neutralize with sodium bicarbonate and dispose of waste as hazardous chemical residue .

- Training: Document lab-specific SOPs and SDS reviews before handling .

Q. What analytical techniques are used for purity assessment of Akti_2008 (hydrochloride)?

- HPLC with UV Detection: Utilize C18 columns and mobile phases containing ion-pairing agents (e.g., ammonium phosphate) to resolve polar impurities .

- Karl Fischer Titration: Quantify water content, critical for hygroscopic hydrochloride salts .

- Residual Solvent Analysis (GC-MS): Detect traces of solvents like dichloromethane or ethanol from synthesis .

Advanced Research Questions

Q. How should researchers design experiments to study the pharmacological activity of Akti_2008 (hydrochloride)?

- Dose-Response Studies: Use factorial designs to test multiple concentrations and exposure times, ensuring statistical power via ANOVA .

- Control Groups: Include vehicle controls (e.g., saline with matched pH) to isolate hydrochloride-specific effects .

- In Vitro/In Vivo Correlation: Validate cellular assays (e.g., kinase inhibition) with animal models, adjusting for bioavailability differences due to salt form .

Q. How can researchers resolve contradictions in experimental data related to Akti_2008 (hydrochloride) solubility?

- Method Standardization: Replicate solubility tests using USP buffers (pH 1.2–7.4) under controlled temperature and agitation .

- Data Validation: Apply Grubbs’ test to identify outliers and repeat experiments with freshly prepared solutions to rule out degradation .

- Advanced Techniques: Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .

Q. What strategies optimize reaction conditions for Akti_2008 (hydrochloride) synthesis?

- Design of Experiments (DoE): Vary parameters like HCl equivalents (5–15 mol%) and temperature (70–80°C) in a full factorial design to identify synergistic effects on yield .

- Continuous Flow Chemistry: Improve reproducibility by minimizing batch-to-batch variability in deprotection steps .

- In-Line Analytics: Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers validate the stability of Akti_2008 (hydrochloride) under varying storage conditions?

- Forced Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC-MS .

- Accelerated Stability Testing: Use Arrhenius modeling to predict shelf life at 25°C based on high-temperature data .

- Excipient Compatibility: Co-formulate with common stabilizers (e.g., mannitol) and test for salt disproportionation using X-ray diffraction .

Methodological Guidance for Data Analysis

Q. How should researchers analyze contradictory bioactivity results across studies?

- Meta-Analysis: Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell line differences) .

- Sensitivity Analysis: Test whether conclusions hold when excluding outlier datasets or adjusting for confounding factors (e.g., impurity levels) .

Q. What statistical approaches are recommended for dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.